

# GS-443902 trisodium vs GS-441524 vs Remdesivir

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## Compound of Interest

Compound Name: GS-443902 trisodium

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An In-Depth Technical Guide to the Nucleoside Analog Antivirals: **GS-443902 trisodium**, GS-441524, and Remdesivir

## \*\*Abstract

This technical guide provides a comprehensive comparison of three closely related adenosine nucleoside analogs: Remdesivir (GS-5734), its parent nucleoside GS-441524, and the active triphosphate metabolite, GS-443902. Remdesivir, a prodrug, is designed to increase intracellular delivery of the active compound. However, pharmacokinetic studies reveal its rapid conversion in the bloodstream to GS-441524, which is subsequently phosphorylated within the cell to the active form, GS-443902. This active metabolite functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA synthesis. This document details their respective chemical properties, mechanisms of action, pharmacokinetics, and comparative efficacy, supported by data from key in vitro and in vivo studies. Furthermore, it outlines detailed experimental protocols for synthesis and antiviral activity assessment, accompanied by logical and metabolic pathway diagrams to facilitate a deeper technical understanding.

## Core Compounds: Chemical Structure and Properties

The fundamental relationship between these three molecules is that of a prodrug, a parent nucleoside, and its active triphosphate form. Remdesivir (GS-5734) is a monophosphoramidate

prodrug of the C-nucleoside analogue GS-441524.<sup>[1][2]</sup> This modification is designed to enhance cell permeability. Once inside the cell, Remdesivir is metabolized into GS-441524, which is then phosphorylated three times to become the pharmacologically active GS-443902.<sup>[3][4]</sup>

GS-443902, the active triphosphate, directly mimics the endogenous adenosine triphosphate (ATP) molecule. This allows it to be incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.<sup>[5][6][7]</sup>

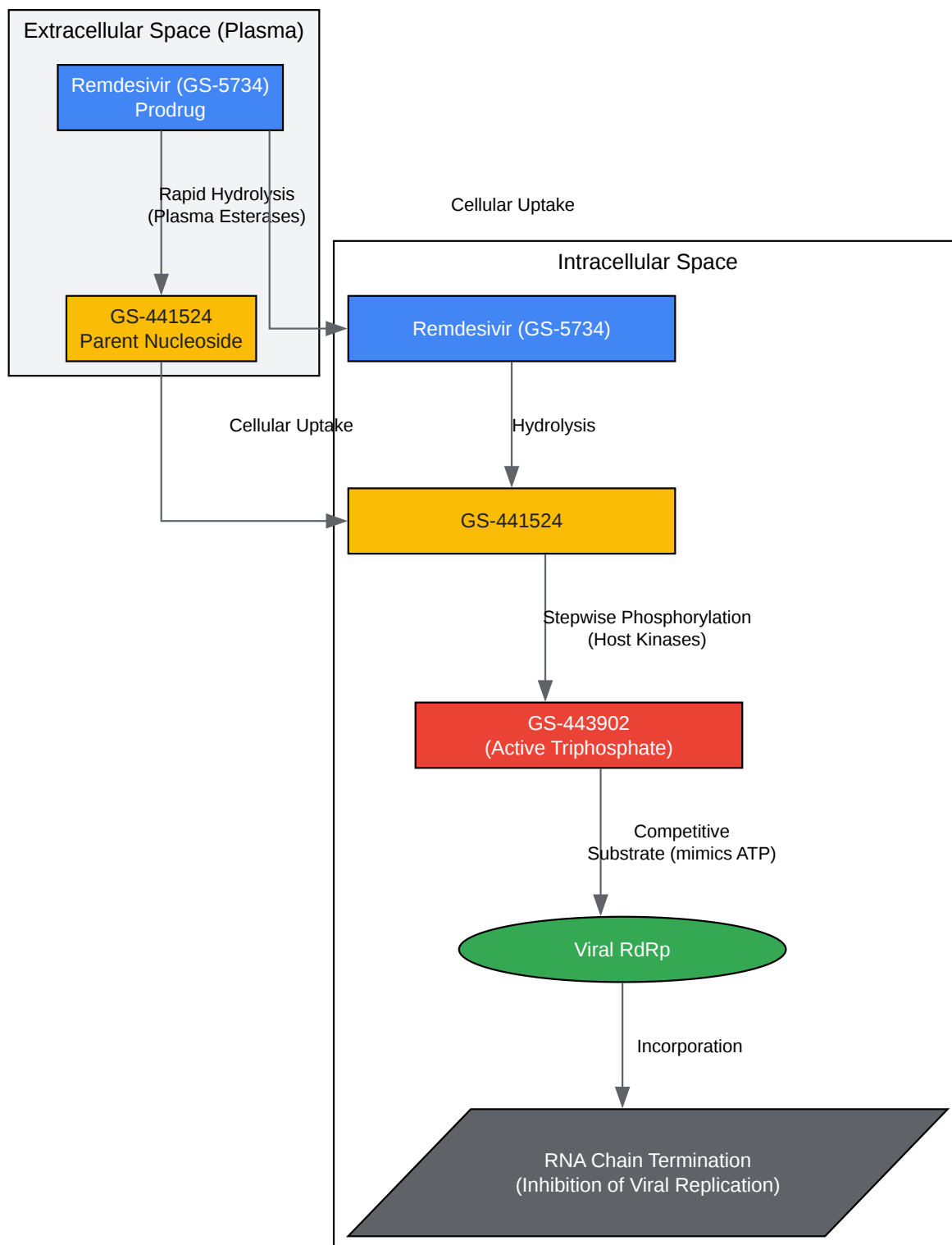
Property	Remdesivir (GS-5734)	GS-441524	GS-443902 trisodium
Molecular Formula	C <sub>27</sub> H <sub>35</sub> N <sub>6</sub> O <sub>8</sub> P	C <sub>12</sub> H <sub>13</sub> N <sub>5</sub> O <sub>4</sub>	C <sub>12</sub> H <sub>13</sub> N <sub>5</sub> Na <sub>3</sub> O <sub>13</sub> P <sub>3</sub>
Molecular Weight	602.6 g/mol <sup>[8]</sup>	291.26 g/mol <sup>[9]</sup>	597.15 g/mol <sup>[10][11]</sup>
Description	Phosphoramidate prodrug <sup>[3]</sup>	Parent nucleoside <sup>[12][13]</sup>	Active triphosphate metabolite <sup>[5][11]</sup>

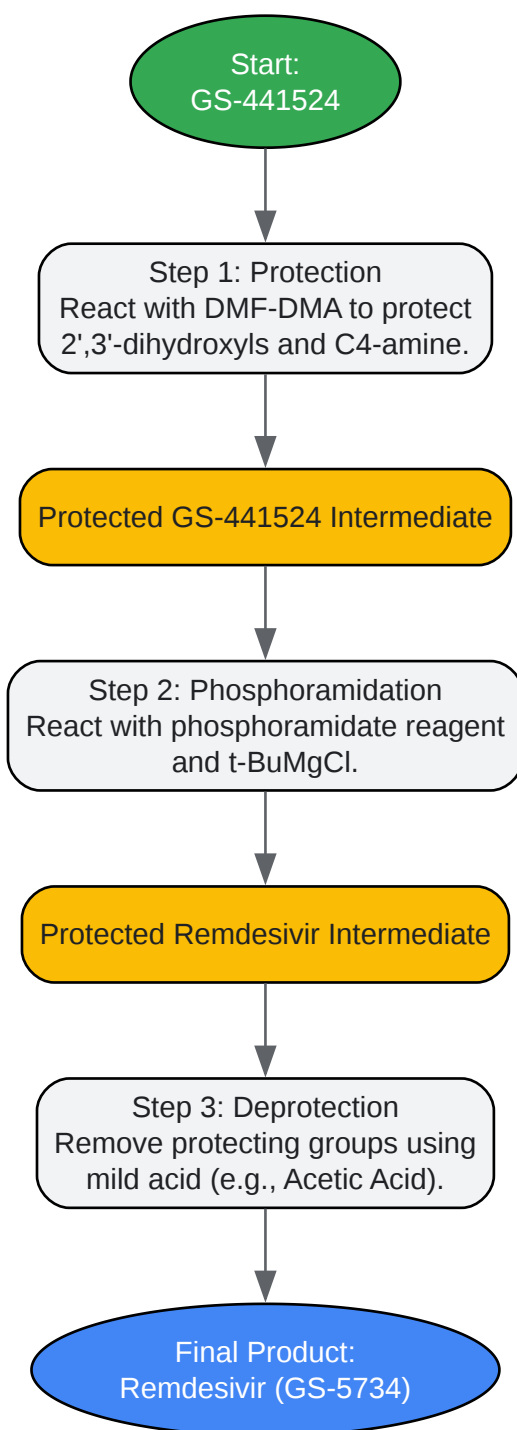
## Mechanism of Action: From Prodrug to Active Inhibitor

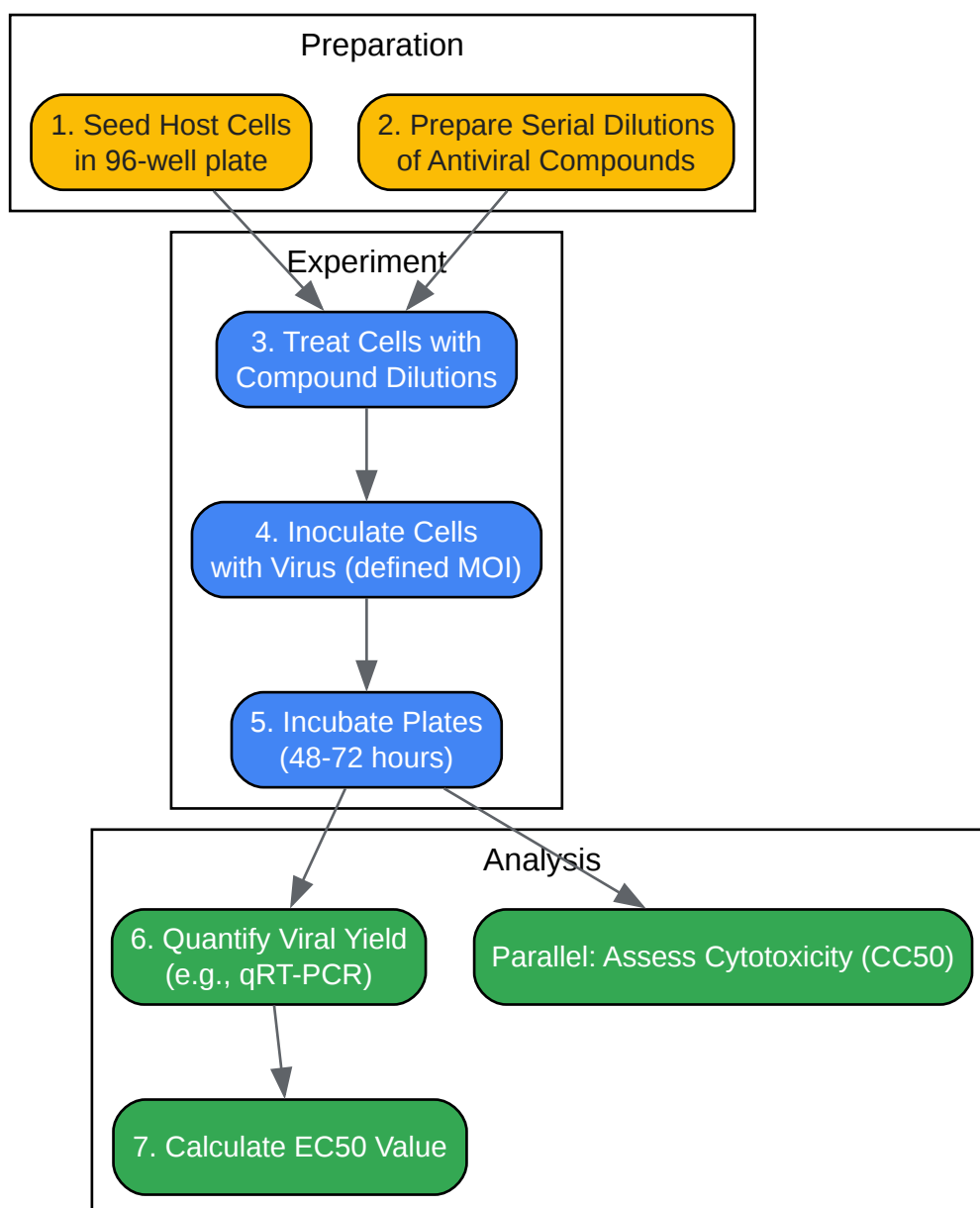
The antiviral activity of this family of compounds is contingent on the successful intracellular conversion of the administered drug into the active triphosphate form, GS-443902.

- **Remdesivir Administration & Initial Metabolism:** When administered intravenously, Remdesivir (a prodrug) is engineered to facilitate entry into host cells.<sup>[14]</sup> However, it is rapidly hydrolyzed in the bloodstream by plasma esterases.<sup>[15][16]</sup> This premature hydrolysis leads to GS-441524 becoming the main plasma metabolite.<sup>[3][15][17]</sup>
- **Intracellular Phosphorylation:** Both Remdesivir that enters the cell and the circulating GS-441524 that is taken up by cells undergo a series of metabolic steps. Remdesivir is first hydrolyzed to form an alanine metabolite (GS-704277) and then the parent nucleoside GS-441524.<sup>[3]</sup> This GS-441524 is then sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally to the active triphosphate form, GS-443902.<sup>[9][17]</sup>

- **RdRp Inhibition:** GS-443902 acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA strand.<sup>[6][18]</sup> This incorporation causes a steric hindrance that stalls the RdRp enzyme, leading to the premature termination of viral RNA synthesis and effectively halting viral replication.<sup>[7][19]</sup>







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